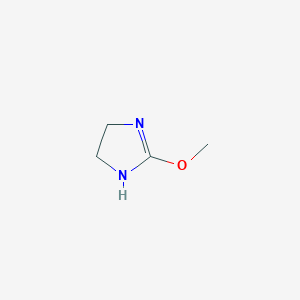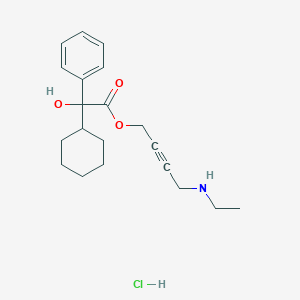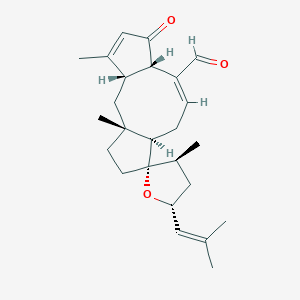
Anhydroophiobolin A
Vue d'ensemble
Description
Anhydroophiobolin A is a dehydrated analogue of ophiobolin A and is a major member of the ophiobolin complex of phytotoxic metabolites produced by many species of the genus Bipolaris . It possesses a broad biological profile with antibacterial, antifungal, antitumor, herbicidal, and nematocidal activities .
Synthesis Analysis
The Nakada group completed the synthesis of (+)-Ophiobolin A in 57 steps (0.77% overall yield) using a key Reformatsky type reaction to couple the two 5-membered rings together and a RCM reaction to form the central B-ring .
Molecular Structure Analysis
Anhydroophiobolin A has a molecular formula of C25H34O3, a molecular weight of 382.54 , and a complex structure that includes a tricyclic 5-8-5 ring system .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Inhibitor of Photosynthesis
Anhydroophiobolin A, along with its analogs, has been found to be a potent inhibitor of photosynthesis . This was discovered during a screening search for bioactive compounds among microbial metabolites . The extract of the culture filtrate of Helminthosporium species showed inhibitory activity to photosynthesis in the bioassay method using spinach leaf slices and an oxygen electrode .
Inducer of Apoptotic Cell Death
Anhydroophiobolin A has been found to induce apoptotic cell death in the L1210 cell line . Apoptosis, or programmed cell death, is a crucial process in development and disease, including cancer. Therefore, compounds that can induce apoptosis have potential therapeutic applications.
Inhibitor of Calmodulin-Activated Cyclic Nucleotide Phosphodiesterase
Anhydroophiobolin A inhibits calmodulin-activated cyclic nucleotide phosphodiesterase through interaction with the ε-amino lysine group of calmodulin and the aldehyde function of ophiobolin A . This inhibition could potentially disrupt cellular signaling pathways, which may have implications in various biological processes and diseases.
Cytotoxicity Against Cancer Cell Lines
Anhydroophiobolin A shows potent cytotoxicity against several cancer cell lines, with IC50 values ranging from 62.5 to 125 nM . This suggests that Anhydroophiobolin A could potentially be used as a therapeutic agent in cancer treatment.
Brown Spot Symptoms Inducer
Anhydroophiobolin A and its analogs are known to cause brown spot symptoms . This property could potentially be used in plant pathology research to understand the mechanisms of disease progression and develop strategies for disease control.
Potential Use in Total Synthesis
The complex structure of Anhydroophiobolin A makes it a target for total synthesis . Total synthesis is a method of producing organic molecules from simple, commercially available precursors. Studying the total synthesis of complex molecules like Anhydroophiobolin A can provide valuable insights into the principles of organic chemistry.
Safety And Hazards
Orientations Futures
While Anhydroophiobolin A has shown promising antibacterial, antifungal, antitumor, herbicidal, and nematocidal activities, more research is needed to fully understand its potential applications . Its potent inhibition of photosynthesis suggests potential uses in agricultural and environmental applications .
Propriétés
IUPAC Name |
(1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYSLOGZXCWLSL-CWPAWFJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydroophiobolin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



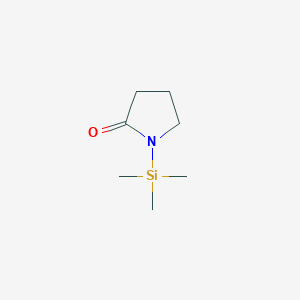

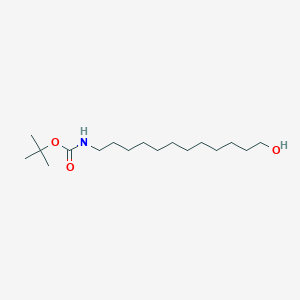




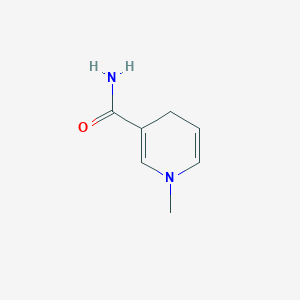
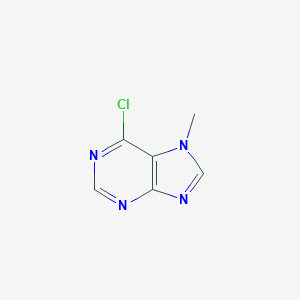
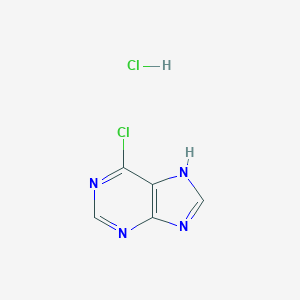
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
